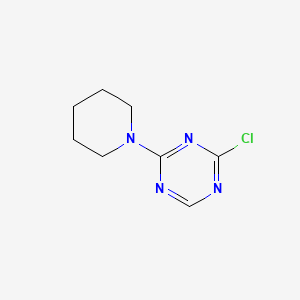
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine typically involves the reaction of 2-chloro-1,3,5-triazine with piperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the substitution of the chlorine atom by the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
Hydrolysis: Amines and carboxylic acids derived from the triazine ring.
科学的研究の応用
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acid-binding proteins.
類似化合物との比較
Similar Compounds
2-Chloro-4-(morpholin-4-YL)-1,3,5-triazine: Similar structure with a morpholine ring instead of a piperidine ring.
2-Chloro-4-(pyrrolidin-1-YL)-1,3,5-triazine: Contains a pyrrolidine ring instead of a piperidine ring.
2-Chloro-4-(azepan-1-YL)-1,3,5-triazine: Features an azepane ring in place of the piperidine ring.
Uniqueness
2-Chloro-4-(piperidin-1-YL)-1,3,5-triazine is unique due to its specific combination of a triazine ring with a piperidine substituent, which imparts distinct chemical and biological properties. This combination can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H11ClN4 |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
2-chloro-4-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H11ClN4/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2 |
InChIキー |
MMNSKIFODNSFSQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)






![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)




![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
